

A Comparative Guide to the Spectroscopic Identification of *cis*-alpha-Santalol

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Compound of Interest

Compound Name: *cis*-alpha-Santalol

Cat. No.: B8528437

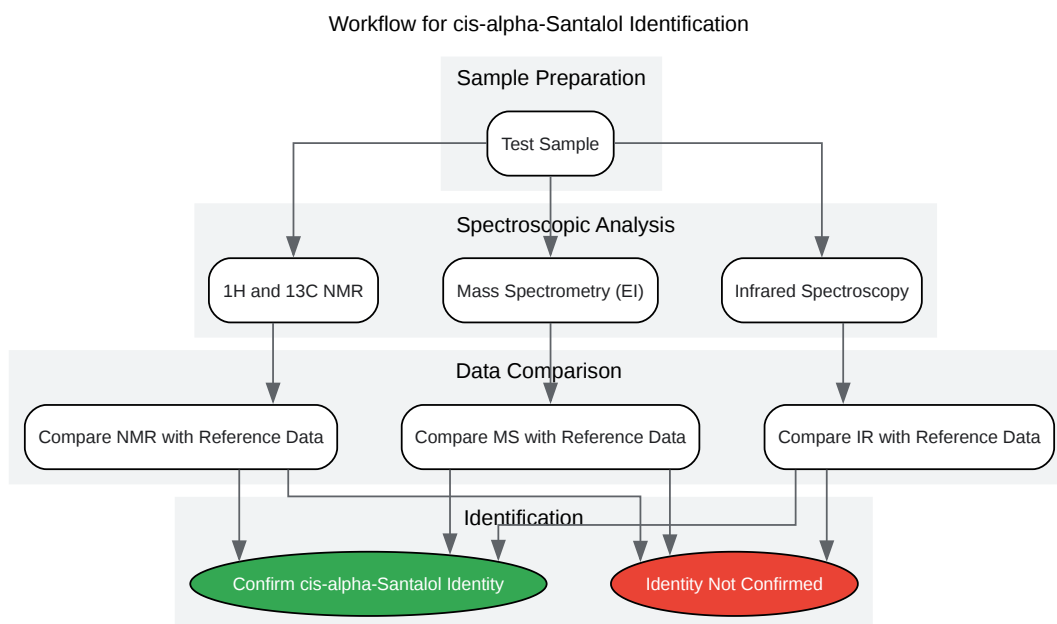
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data of ***cis*-alpha-Santalol** with its common isomers, *trans*-alpha-Santalol and beta-Santalol. By presenting key identifying features from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a practical resource for the unambiguous confirmation of ***cis*-alpha-Santalol**'s identity in research and development settings.

Workflow for Spectroscopic Identification

The following workflow outlines the logical steps for confirming the identity of a sample suspected to be ***cis*-alpha-Santalol** using spectral data.



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Caption: Workflow for the spectroscopic identification of **cis-alpha-Santalol**.

Comparative Spectral Data

The following tables summarize the key spectral data for **cis-alpha-Santalol** and its common isomers.

Table 1: ^1H -NMR Spectral Data (500 MHz, CDCl_3)

Proton	cis-alpha-Santalol (δ ppm)	trans-alpha-Santalol (δ ppm)	beta-Santalol (δ ppm)
H-1'	5.31 (t, J=7.0 Hz)	~5.40	5.18 (t, J=7.0 Hz)
H-10'	4.14 (s)	~4.08	4.12 (d, J=0.5 Hz)
CH ₃ -11'	1.68 (s)	~1.75	1.76 (s)
CH ₃ -12	1.05 (s)	~1.05	1.00 (s)
CH ₃ -13	0.82 (s)	~0.82	0.84 (s)

Note: Data for trans-alpha-Santalol is estimated based on typical shifts for E/Z isomers and may vary.

Table 2: ¹³C-NMR Spectral Data (125 MHz, CDCl₃)

Carbon	cis-alpha-Santalol (δ ppm)	trans-alpha-Santalol (δ ppm)	beta-Santalol (δ ppm)
C-1'	124.9	~125.0	121.7
C-2'	139.5	~139.0	140.7
C-10'	60.5	~67.0	59.3
C-11'	21.2	~14.0	20.8
C-12	26.2	~26.2	27.2
C-13	11.9	~11.9	17.5

Note: Data for trans-alpha-Santalol is estimated based on typical shifts for E/Z isomers and may vary.

Table 3: Mass Spectrometry (Electron Ionization) Data

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
cis-alpha-Santalol	220	121, 108, 93, 80
beta-Santalol	220	121, 107, 93, 81

Table 4: Infrared Spectroscopy Data

Compound	O-H Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)
cis-alpha-Santalol	~3330 (broad)	~2940	~1650
beta-Santalol	~3340 (broad)	~2940	~1645

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified santalol isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- ¹H-NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
- ¹³C-NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample (in a volatile solvent like methanol or hexane) into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis.
- **Instrumentation:** Employ a mass spectrometer capable of electron ionization (EI).
- **Ionization:** Use a standard electron energy of 70 eV for ionization.
- **Mass Analysis:** Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400 amu.
- **Data Analysis:** Identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern to a reference library (e.g., NIST).

Infrared (IR) Spectroscopy

- **Sample Preparation:** Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Collect a background spectrum of the empty salt plates.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Analysis:** The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the frequencies of key functional group vibrations, such as the O-H stretch of the alcohol and the C=C stretch of the alkene.

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the identity of **cis-alpha-Santalol** and distinguish it from its common isomers.

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